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Executive Summary

IMMH-010 maleate is an orally bioavailable small molecule prodrug currently under clinical
investigation for the treatment of advanced solid tumors. It is designed to overcome the
limitations of monoclonal antibody-based immunotherapies by offering improved tissue
penetration and a more convenient route of administration. This technical guide provides an in-
depth overview of the mechanism of action of IMMH-010, detailing its conversion to the active
metabolite YPD-29B, its potent inhibition of the PD-1/PD-L1 immune checkpoint pathway, and
its preclinical anti-tumor efficacy. This document includes a compilation of key quantitative data,
detailed experimental methodologies, and visual representations of the signaling pathways and
experimental workflows to support further research and development in this area.

Core Mechanism of Action: From Prodrug to PD-L1
Inhibition

IMMH-010 is an ester prodrug of YPD-29B, a highly potent and specific inhibitor of
Programmed Death-Ligand 1 (PD-L1). Following oral administration, IMMH-010 is rapidly and
extensively converted to its active form, YPD-29B, primarily through the action of
carboxylesterase 1 (CES1) in the liver.[1] YPD-29B then exerts its anti-tumor effect by

disrupting the interaction between PD-L1 on tumor cells and the PD-1 receptor on activated T
cells.
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Signaling Pathway

The binding of PD-L1 to PD-1 transmits an inhibitory signal to the T cell, leading to T-cell
exhaustion and immune evasion by the tumor. YPD-29B directly targets and binds to PD-L1,
inducing its dimerization and subsequent internalization.[2] This prevents the PD-L1/PD-1
interaction, thereby blocking the inhibitory signal and restoring T-cell-mediated anti-tumor
immunity.
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Fig. 1: Mechanism of action of IMMH-010.

Quantitative Data
In Vitro Potency

The active metabolite, YPD-29B, demonstrates exceptionally high potency in blocking the PD-
1/PD-L1 interaction.
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Compound Assay IC50 Reference

HTRF Protein-Protein
YPD-29B <10~B8 M [3]

Interaction

In Vivo Anti-Tumor Efficacy

IMMH-010 maleate has shown significant dose-dependent tumor growth inhibition (TGI) in
syngeneic mouse models.

Dose (mg/kg,

Model Compound TGI (%) Reference
PO, QD)
B16F10 IMMH-010
25 45 (4]
Melanoma maleate
B16F10 IMMH-010
5 58 (4]
Melanoma maleate
B16F10 IMMH-010
10 65 (4]
Melanoma maleate
MC38 Colon IMMH-010
_ 2.5 35 [4]
Carcinoma maleate
MC38 Colon IMMH-010
) 5 52 [4]
Carcinoma maleate
MC38 Colon IMMH-010
_ 10 61 [4]
Carcinoma maleate
Pharmacokinetics

Pharmacokinetic studies have been conducted in rats and monkeys, demonstrating rapid
conversion of IMMH-010 to YPD-29B and favorable exposure of the active metabolite.

Table 2.3.1: Pharmacokinetic Parameters in Rats (Single Oral Dose)[3][5]
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Compound Dose Cmax Tmax (h) t1/2 (h) AuC
(mglkg) (ng/mL) (ng-h/imL)
IMMH-010 10 354+12.1 0.5 1.23+0.34 68.9+185
YPD-29B 10 234 £ 56 1.0 1.57 £0.45 543+ 121
IMMH-010 30 112 £ 45 0.75 1.45+0.51 215+ 78
YPD-29B 30 789 + 213 1.0 2.11 + 0.67 1876 £ 543
IMMH-010 100 356 +£ 123 1.0 1.87 £ 0.62 789 + 234
YPD-29B 100 2543 + 876 15 3.65+1.23 6543 + 1876

Table 2.3.2: Pharmacokinetic Parameters in Cynomolgus Monkeys (Single 5 mg/kg Oral Dose)

[4]

Compound Cmax (ng/mL) Tmax (h) t1/2 (h) AUC (ng-h/mL)
IMMH-010 9.46 ~15 5.16 47.9
YPD-29B 355 ~15 9.00 186

Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF)
Assay

This assay was utilized to determine the in vitro potency of YPD-29B in inhibiting the interaction
between PD-1 and PD-L1.
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Prepare Reagents:
- YPD-29B dilutions
- His-tagged PD-L1
- Fc-tagged PD-1
- Anti-His-d2 acceptor
- Anti-Fc-Eu3+ cryptate donor

Incubate reagents in
assay plate

Read plate on HTRF-compatible
reader (excitation at 320 nm,
read emission at 620 nm and 665 nm)

:

Calculate HTRF ratio and
determine IC50
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Fig. 2: HTRF assay workflow.

Protocol:

» Reagent Preparation: Serial dilutions of YPD-29B were prepared. Recombinant human His-
tagged PD-L1 and Fc-tagged PD-1 proteins were used. HTRF detection reagents consisted
of an anti-His antibody conjugated to a d2 acceptor and an anti-Fc antibody conjugated to a
Eu3+ cryptate donor.
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 Incubation: All components were incubated together in a microplate to allow for the binding
of PD-1 to PD-L1 and the binding of the detection antibodies to their respective tags.

» Signal Detection: The plate was read on an HTRF-compatible microplate reader. The Eu3+
cryptate donor was excited at 320 nm. In the absence of an inhibitor, the close proximity of
the donor and acceptor due to the PD-1/PD-L1 interaction results in fluorescence resonance
energy transfer (FRET), leading to a specific emission at 665 nm.

o Data Analysis: The HTRF ratio (665 nm emission / 620 nm emission) was calculated. The
IC50 value was determined by plotting the HTRF ratio against the concentration of YPD-29B.

[3]

In Vivo Xenograft Studies

Syngeneic mouse models were used to evaluate the anti-tumor efficacy of IMMH-010 maleate.
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Protocol:

Subcutaneous inoculation of
B16F10 or MC38 cells into
C57BL/6 mice

'

Tumor growth to palpable size,
then randomize mice into
treatment groups

:

Daily oral administration of
IMMH-010 maleate or vehicle
for a defined period (e.g., 19 days)

Monitor tumor volume and
body weight regularly

:

At study endpoint, sacrifice mice,
excise and weigh tumors

:

Calculate Tumor Growth
Inhibition (TGI)
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Fig. 3: In vivo xenograft study workflow.
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e Cell Culture and Inoculation: B16F10 melanoma or MC38 colon carcinoma cells were
cultured and then subcutaneously injected into the flanks of C57BL/6 mice.[1]

e Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size, after
which the mice were randomized into different treatment groups.[1]

e Drug Administration: IMMH-010 maleate was suspended in a vehicle (e.g., 0.5%
carboxymethyl cellulose) and administered orally once daily at various doses for a specified
duration (e.g., 19 consecutive days).[1][4]

e Monitoring: Tumor dimensions and mouse body weights were measured regularly throughout
the study.[1]

o Endpoint Analysis: At the conclusion of the study, mice were euthanized, and tumors were
excised and weighed.[1][4]

e TGI Calculation: Tumor Growth Inhibition (TGI) was calculated using the formula: TGI (%) =
[1 - (Mean tumor weight of treated group / Mean tumor weight of vehicle group)] x 100.[1]

Pharmacokinetic Analysis

The pharmacokinetic properties of IMMH-010 and its active metabolite YPD-29B were
assessed in rats and monkeys.

Protocol:

e Animal Dosing: IMMH-010 maleate was formulated in a suitable vehicle (e.g., 0.5% sodium
carboxymethyl cellulose) and administered via oral gavage to Sprague-Dawley rats or
cynomolgus monkeys at various doses.[3][4]

o Sample Collection: Blood samples were collected at predetermined time points post-dosing
into tubes containing an esterase inhibitor (e.g., NaF) to prevent ex vivo conversion of
IMMH-010. Plasma was separated by centrifugation.[3][4]

¢ Bioanalysis: The concentrations of IMMH-010 and YPD-29B in plasma samples were
quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)
method.[3]
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e Pharmacokinetic Parameter Calculation: Non-compartmental analysis was used to
determine key pharmacokinetic parameters, including Cmax, Tmax, t1/2, and AUC, using
software such as WinNonlin.[3]

Clinical Development

IMMH-010 is currently being evaluated in a Phase 1 clinical trial (NCT04343859) in patients
with advanced malignant solid tumors to assess its safety, tolerability, pharmacokinetics, and
preliminary anti-tumor activity.[3][6]

Conclusion

IMMH-010 maleate is a promising oral PD-L1 inhibitor that effectively converts to its highly
potent active metabolite, YPD-29B. Preclinical data demonstrate that YPD-29B potently blocks
the PD-1/PD-L1 interaction, leading to T-cell activation and significant anti-tumor efficacy in
vivo. The favorable pharmacokinetic profile and oral bioavailability of IMMH-010 position it as a
potentially valuable alternative or complementary therapy to existing antibody-based immune
checkpoint inhibitors. Further clinical investigation is warranted to fully elucidate its therapeutic
potential in cancer patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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